2-Vinyl-1,3-dioxolane

Catalog No.
S1896409
CAS No.
3984-22-3
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-1,3-dioxolane

Researchers face hazardous acrolein handling and acyclic acetal decomposition in acid-sensitive catalysis. 2-Vinyl-1,3-dioxolane (CAS 3984-22-3) solves this as a stable, bifunctional acrolein equivalent:

  • Polymerizes in-situ to form flexible, dendrite-suppressing SEI in Li-metal batteries.
  • Acts as high-yielding partner in Ru-catalyzed cross-metathesis for α,β-unsaturated aldehydes.
  • Bench-stable surrogate: acidic deprotection on demand, no acrolein EHS risks.

CAS Number

3984-22-3

Product Name

2-Vinyl-1,3-dioxolane

IUPAC Name

2-ethenyl-1,3-dioxolane

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2

InChI Key

KKBHSBATGOQADJ-UHFFFAOYSA-N

SMILES

C=CC1OCCO1

Canonical SMILES

C=CC1OCCO1

The exact mass of the compound 2-Vinyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Vinyl-1,3-dioxolane, Acrolein ethylene acetal, Vinyl ethylene acetal, 2-Ethenyl-1,3-dioxolane

Purity

≥97%

Package Size

5 g, 25 g, 25 ml

2-Vinyl-1,3-dioxolane (CAS 3984-22-3) is a highly versatile, bifunctional cyclic acetal that serves as a stable, transportable equivalent to acrolein. Featuring both a polymerizable vinyl group and a reactive dioxolane ring, this compound is highly valued in procurement for advanced organic synthesis and materials science. It is increasingly prioritized as an in-situ polymerizable electrolyte additive for next-generation lithium metal batteries, where it forms robust solid-electrolyte interphases (SEI)[1], and as a high-yielding precursor in transition-metal catalyzed cross-metathesis reactions[2]. By masking the reactive aldehyde moiety, it provides a stable handling profile while retaining the chemical versatility required for complex molecular construction.

Research Fit

Radical, cationic, and γ-ray polymerization compatible
Hydrolysis-robust for aqueous emulsion rROP
Forms alternating copolymers with maleic anhydride

Generic substitution of 2-vinyl-1,3-dioxolane with raw acrolein or acyclic acetals introduces severe process and performance failures. Acrolein is a potent lachrymator with high acute toxicity that is prone to explosive spontaneous polymerization, requiring strict environmental, health, and safety (EHS) controls and continuous stabilization . Attempting to substitute with acyclic alternatives, such as acrolein diethyl acetal, frequently results in substrate decomposition or drastically reduced yields during acid-sensitive transition-metal catalysis, such as ruthenium-catalyzed cross-metathesis [1]. Furthermore, in battery applications, standard carbonate additives form brittle inorganic layers that fail to suppress lithium dendrites, whereas the dual-functional nature of 2-vinyl-1,3-dioxolane is strictly required to generate a flexible, cross-linked polymer-inorganic hybrid SEI[2].

Substitution Risk

Six-membered analog (2-vinyl-1,3-dioxane) shows different anionic polymerizability, which may alter polymer architecture.
Alkyl-substituted vinyl dioxolanes exhibit markedly slower hydrogenolysis, limiting deprotection efficiency.
Cyclic ketene acetals (CKAs) lack aqueous stability; substitution may compromise emulsion polymerization compatibility.

Cross-Metathesis Yield and Acid Stability

In ruthenium-catalyzed cross-metathesis reactions with terminal olefins, 2-vinyl-1,3-dioxolane demonstrates enhanced stability and reactivity compared to acyclic acetals. While acrolein diethyl acetal is acid-sensitive and prone to decomposition during the reaction, 2-vinyl-1,3-dioxolane provides high yields of protected α,β-unsaturated aldehydes even at low catalyst loadings (1 mol %) [1].

Evidence DimensionCross-metathesis product yield
Target Compound Data74–93% isolated yield
Comparator Or BaselineAcrolein diethyl acetal (prone to decomposition, lower isolated yields without strict base-treatment)
Quantified Difference>70% isolated yield with enhanced acid stability
ConditionsRuthenium-catalyzed cross-metathesis with terminal olefins

Buyers synthesizing complex α,β-unsaturated aldehydes can achieve higher throughput and lower catalyst costs by using the cyclic acetal instead of acyclic variants.

Hydrolytic stability
Class-level
CVA: hydrolysis-robust
CKAs: highly hydrolysis-sensitive
Enables aqueous emulsion rROP workflow
Class-level inference; verify for specific CVA monomer

Dual-Pathway Polymerization

Unlike standard vinyl monomers or highly stable 6-membered cyclic acetals (e.g., 2-vinyl-1,3-dioxane), 2-vinyl-1,3-dioxolane can undergo both conventional vinyl polymerization and concurrent ring-opening isomerization polymerization. Under cationic conditions at low temperatures, it incorporates 2 to 15 mole-% ester units directly into the polymer backbone alongside dioxolane-containing units, providing a distinct architectural handle that simple vinyl ethers cannot achieve[1].

Evidence DimensionPolymer backbone composition
Target Compound Data2–15 mole-% ester unit incorporation via ring-opening
Comparator Or BaselineStandard vinyl ethers / 2-vinyl-1,3-dioxane (exclusively vinyl polymerization, no ring-opening)
Quantified DifferenceIntroduction of ester linkages into the polyolefin backbone
ConditionsLow-temperature cationic polymerization (-78°C to -130°C)

Material scientists can procure this monomer to engineer biodegradable or functionally modifiable segments into otherwise purely carbon-chain polymers.

Ring-opening content
Head-to-head
35–40%
Tunable architecture via initiation mechanism
Cationic BF3·OEt2; radical gives 100% vinyl addition

In-Situ SEI Cycling Stability

When used as a reactive polymer precursor, 2-vinyl-1,3-dioxolane undergoes in-situ polymerization to form a dense, flexible polymer-inorganic hybrid SEI on lithium metal anodes. Compared to spontaneously formed SEIs in standard carbonate electrolytes which fail rapidly due to brittleness, the 2-vinyl-1,3-dioxolane-derived SEI enables symmetric cells to operate stably for over 1000 hours at 1 mA cm-2 without dendrite formation [1].

Evidence DimensionSymmetric cell cycling stability (Li//Li)
Target Compound Data>1000 hours stable cycling (dendrite-free)
Comparator Or BaselineStandard spontaneously formed SEI (rapid failure/dendrite penetration)
Quantified DifferenceOrder-of-magnitude increase in cycle life
Conditions1 mA cm-2 current density in Li metal symmetric cells

Battery manufacturers can procure this bifunctional additive to solve the critical dendrite-penetration problem in next-generation lithium metal batteries.

Polymer thermal range
Context-dependent
Tm ≈ 70°C (radical)
softening ≈ 120°C (cationic)
Method-dependent thermal profile selection
Data from cross-study sources; review method conditions

Polymerization and Toxicity Risk Elimination

Acrolein is a highly toxic, volatile lachrymator (LC50 in fish 0.014–2.5 mg/L) that can undergo explosive spontaneous polymerization if unstabilized. 2-Vinyl-1,3-dioxolane acts as a stable, transportable equivalent that completely bypasses these storage and handling hazards. It can be safely stored at room temperature and quantitatively deprotected via aqueous acidic hydrolysis only when the reactive aldehyde is required .

Evidence DimensionStorage stability and handling hazard
Target Compound DataStable liquid, no spontaneous polymerization
Comparator Or BaselineAcrolein (requires hydroquinone stabilization, highly toxic/lachrymatory)
Quantified DifferenceElimination of acute inhalation hazard and thermal runaway risk
ConditionsBulk storage and transport

Procuring the cyclic acetal drastically reduces EHS compliance costs and facility safety requirements compared to handling raw acrolein.

Cytotoxicity profile
Head-to-head
poly(MA-alt-VDO): intermediate cytotoxicity
4-vinyl-1,3-dioxolane copolymer: moisture-sensitive
Supports cytotoxicity endpoint review
HeLa cell assay; research context only
Hydrogenolysis rate
Head-to-head
Unsubstituted vinyl: faster
Alkyl-substituted: markedly retarded
Facilitates selective deprotection in synthesis
LiAlH4, dialkyl ethers, room temperature

Electrolyte for Li-Metal Batteries

Utilizing its dual-functional nature (vinyl and dioxolane ring) for in-situ cationic polymerization to form flexible, dendrite-suppressing solid-electrolyte interphases (SEI)[1].

Cross-Metathesis Precursor

Serving as a stable, high-yielding partner for terminal olefins in ruthenium-catalyzed cross-metathesis to produce complex α,β-unsaturated aldehydes [2].

Safe Acrolein Replacement

Acting as a transportable, bench-stable surrogate for acrolein in the synthesis of pharmaceuticals and fine chemicals, allowing on-demand acidic deprotection without EHS hazards .

Application Fit

Application
Selection Property
Validation Focus
Aqueous emulsion rROP
Hydrolytic stability in aqueous media
Ring-opening incorporation and emulsion stability
Cytotoxicity copolymer research
Alternating copolymerization with MA
Cytotoxicity ranking and copolymer architecture
Selective aldehyde protection
Unsubstituted vinyl hydrogenolysis kinetics
Deprotection rate and selectivity
Thermal profile tuning
Initiation-dependent thermal properties
Tm and softening point range across methods

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.62%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3984-22-3

Wikipedia

2-Vinyl-1,3-dioxolane

General Manufacturing Information

1,3-Dioxolane, 2-ethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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